molecular formula C21H15NO4 B12492266 ethyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

ethyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12492266
M. Wt: 345.3 g/mol
InChI Key: KDXHDYPAVFIPRV-UHFFFAOYSA-N
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Description

ETHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. This reaction forms an intermediate which is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole structure, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: ETHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Industry: In the industrial sector, ETHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The naphthalene and isoindole moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine

Comparison: ETHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE stands out due to its unique combination of naphthalene and isoindole structures. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. In contrast, similar compounds may have different functional groups or structural features that influence their reactivity and biological activity.

Conclusion

ETHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for scientific research and industrial production. Further studies on its mechanism of action and potential therapeutic applications could lead to significant advancements in various fields.

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

ethyl 2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H15NO4/c1-2-26-21(25)15-8-10-17-18(12-15)20(24)22(19(17)23)16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,2H2,1H3

InChI Key

KDXHDYPAVFIPRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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